molecular formula C21H25NO6 B4001103 1-{2-[4-(benzyloxy)phenoxy]ethyl}pyrrolidine oxalate

1-{2-[4-(benzyloxy)phenoxy]ethyl}pyrrolidine oxalate

Cat. No.: B4001103
M. Wt: 387.4 g/mol
InChI Key: AJXQYTLUKIZSPN-UHFFFAOYSA-N
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Description

1-{2-[4-(benzyloxy)phenoxy]ethyl}pyrrolidine oxalate is a useful research compound. Its molecular formula is C21H25NO6 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.16818752 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrrolidine Derivatives and Related Compounds

  • Pyrrolidine and Pyrrole-Based Polymers : N-substituted poly(bis-pyrrole) films, synthesized for investigating their electrochromic and ion receptor properties, showed strong stability, reversible redox processes, and good electrochromic material properties. They also exhibited selective voltammetric response towards Na+ ions, suggesting applications in metal recovery and ion sensing (Mert et al., 2013).

  • Electrophilic Oxidation Chemistry : The study on photodeoxygenation of sulfoxides revealed electrophilic oxidation chemistry, suggesting the potential for synthetic applications in creating specific oxidation states of compounds (Lucien & Greer, 2001).

  • Polymerization and Electrocatalytic Activity : Poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) was synthesized via electrochemical polymerization, showing high electrocatalytic activity for benzyl alcohol oxidation. This indicates potential applications in electrochemical synthesis and organic transformations (Lu et al., 2014).

Pyridine-Based Compounds

  • Toxicity and Ecotoxicology : A study on pyriproxyfen, a pyridine-based pesticide, in zebrafish embryos highlighted its adverse effects at higher concentrations, suggesting the need for careful evaluation of pyridine derivatives in environmental and biological contexts (Maharajan et al., 2018).

  • Metal-Organic Frameworks (MOFs) : Mixed-lanthanide metal-organic frameworks demonstrated the ability to serve as ratiometric luminescent sensors for temperature, indicating the versatility of pyridine-based ligands in constructing functional materials for temperature sensing over a wide range (Yang et al., 2018).

Catalysis and Organic Synthesis

  • Benzylic Hydroxylation : Chloroperoxidase-catalyzed benzylic hydroxylation studies provided insights into enzyme-catalyzed oxidation reactions, potentially informing the design of catalytic processes for selective hydroxylation of benzylic compounds (Miller et al., 1995).

  • Reactivity and Coordination Polymers : The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under different conditions led to the formation of coordination polymers and metallomacrocycles, illustrating the potential of pyridine derivatives in the synthesis of novel polymeric materials (Ghosh et al., 2004).

Properties

IUPAC Name

oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.C2H2O4/c1-2-6-17(7-3-1)16-22-19-10-8-18(9-11-19)21-15-14-20-12-4-5-13-20;3-1(4)2(5)6/h1-3,6-11H,4-5,12-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXQYTLUKIZSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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